Diethyl 3-methyl-5-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
The synthesis of 2,4-DIETHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines). The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug.
Articaine: A dental anesthetic.
Tipepidine: An antitussive agent. These compounds share the thiophene ring system but differ in their functional groups and specific applications, highlighting the unique properties of 2,4-DIETHYL 3-METHYL-5-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE .
Properties
Molecular Formula |
C22H20F3N3O5S3 |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C22H20F3N3O5S3/c1-4-32-19(30)16-11(3)17(20(31)33-5-2)36-18(16)28-15(29)10-35-21-26-12(13-7-6-8-34-13)9-14(27-21)22(23,24)25/h6-9H,4-5,10H2,1-3H3,(H,28,29) |
InChI Key |
MEHAZGILCWGPPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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